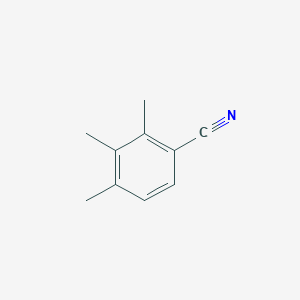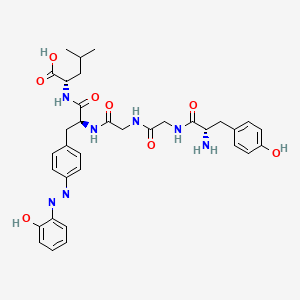![molecular formula C16H7Cl2NOS B14439229 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one CAS No. 76618-19-4](/img/no-structure.png)
6,10-Dichloro-5h-benzo[a]phenothiazin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,10-Dichloro-5h-benzo[a]phenothiazin-5-one: is a chemical compound belonging to the phenothiazine family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one typically involves the condensation of 2-aminothiophenol with 2,3-dichloro-1,4-naphthoquinone in an alkaline medium . This reaction yields the intermediate 6-chloro-5H-benzo[a]phenothiazin-5-one, which can be further modified to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic halides are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized phenothiazine compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one is used as a precursor in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules .
Biology: The compound has shown potential as an antimicrobial agent. Studies have demonstrated its activity against various bacterial strains, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Medicine: Research has indicated that this compound and its derivatives possess anticancer properties. They have been studied for their ability to inhibit the growth of cancer cells and induce apoptosis .
Industry: In the industrial sector, phenothiazine derivatives are used as dyes and pigments. They are also employed in the production of antioxidants for lubricants and fuels .
Wirkmechanismus
The mechanism of action of 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one involves its interaction with specific molecular targets. The compound has been shown to interact with Type I signal peptidase (SPase), an enzyme involved in bacterial cell wall synthesis. By inhibiting this enzyme, the compound disrupts bacterial growth and proliferation . Additionally, its anticancer activity is attributed to its ability to induce oxidative stress and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 6-Chloro-5H-benzo[a]phenothiazin-5-one
- 5-Oxo-5H-benzo[a]phenothiazin-6-ylamino benzoic acid derivatives
- 6-Chloro-9-nitro-5-oxo-5H-benzo[a]phenoxazine
Uniqueness: 6,10-Dichloro-5h-benzo[a]phenothiazin-5-one is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential as a pharmacologically active compound .
Eigenschaften
| 76618-19-4 | |
Molekularformel |
C16H7Cl2NOS |
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
6,10-dichlorobenzo[a]phenothiazin-5-one |
InChI |
InChI=1S/C16H7Cl2NOS/c17-8-5-6-12-11(7-8)19-14-9-3-1-2-4-10(9)15(20)13(18)16(14)21-12/h1-7H |
InChI-Schlüssel |
LONMCUOYVWZGAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC4=C(C=CC(=C4)Cl)SC3=C(C2=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[(2-Cyanoaziridin-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B14439178.png)


